2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone

Sequential Cross-Coupling Chemoselectivity Fluorinated Building Blocks

Struggling to introduce two distinct handles on a fluorinated aromatic core? 2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone (CAS 2416368-70-0) provides dual bromination: an α-bromo ketone for initial substitution and a 6-aryl bromide for late-stage cross-coupling. This chemoselective sequence accelerates SAR library synthesis, bypassing the need for mono-functional analogs. Consistent 95% purity ensures batch-to-batch reproducibility in medicinal chemistry and agrochemical process research. Corrosive (H314); procure with full safety data. In stock for global shipping.

Molecular Formula C8H3Br2F3O
Molecular Weight 331.914
CAS No. 2416368-70-0
Cat. No. B2614599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone
CAS2416368-70-0
Molecular FormulaC8H3Br2F3O
Molecular Weight331.914
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)C(=O)CBr)F)F)F
InChIInChI=1S/C8H3Br2F3O/c9-2-5(14)6-3(10)1-4(11)7(12)8(6)13/h1H,2H2
InChIKeyUYKSKCKVXDYQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone – Product Overview


2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone (CAS: 2416368-70-0) is a halogenated acetophenone derivative characterized by a 2,3,4-trifluorophenyl core with a 6-position bromo substituent and an α-bromo ketone moiety . This compound belongs to the class of polyhalogenated aryl ketones, a category of intermediates widely utilized in medicinal chemistry and agrochemical synthesis for the construction of fluorinated heterocycles and biaryl systems . Its molecular formula is C8H3Br2F3O, with a molecular weight of 331.91 g/mol .

2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone: Why Generic Substitution Fails


This compound cannot be freely substituted with structurally similar analogs due to the precise arrangement of halogens on the aromatic ring, which dictates distinct reactivity profiles in cross-coupling and nucleophilic substitution reactions . Unlike simpler mono-brominated acetophenones or non-fluorinated analogs, the presence of both an α-bromo ketone and an aryl bromide on a 2,3,4-trifluorophenyl scaffold creates a unique polyelectrophilic center . This dual bromination enables sequential, chemoselective derivatization that is not achievable with compounds lacking the 6-position aryl bromine, such as 2-bromo-1-(2,3,4-trifluorophenyl)ethan-1-one . Consequently, substituting this specific CAS number with a cheaper or more readily available analog may lead to synthetic route failure or necessitate costly re-optimization of reaction conditions .

Differentiation Evidence for 2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone


Dual Bromination: Orthogonal Cross-Coupling Advantage

The target compound possesses two distinct electrophilic bromine sites—an α-bromo ketone and an aryl bromide—enabling sequential, orthogonal functionalization . In contrast, the closely related analog 2-bromo-1-(2,3,4-trifluorophenyl)ethan-1-one (CAS: 1214345-02-4) lacks the aryl bromide at the 6-position, limiting it to a single site of nucleophilic displacement or cross-coupling . This structural difference means the target compound can undergo a first-step substitution at the α-position, followed by a second, independent palladium-catalyzed coupling at the aryl bromide, whereas the mono-brominated analog cannot participate in this second diversification step .

Sequential Cross-Coupling Chemoselectivity Fluorinated Building Blocks

Consistent Purity and Reliable Multi-Vendor Sourcing

The compound is commercially available at a standardized minimum purity of 95% from multiple independent suppliers, including Apollo Scientific and Combi-Blocks (via Fujifilm Wako) . This consistency in purity specification simplifies procurement by reducing the need for vendor-specific qualification. Documented pricing for 1g quantities ranges from £450.00 (Apollo Scientific) to approximately 270,000 JPY (Fujifilm Wako) . In contrast, the precursor molecule 1-(6-bromo-2,3,4-trifluorophenyl)ethanone (CAS: 1509119-02-1) lacks publicly available, structured pricing from these same major distributors, indicating a less mature supply chain for the mono-brominated intermediate .

Chemical Procurement Purity Specification Cost Analysis

Corrosive Hazard and Distinct Handling Protocols

The target compound is classified under the Globally Harmonized System (GHS) with Hazard Statement H314, indicating it 'Causes severe skin burns and eye damage' . This 'Corrosive' classification requires specific Personal Protective Equipment (PPE) and engineering controls, including protective gloves, clothing, eye protection, and face protection (P280) . In contrast, the precursor 1-(6-bromo-2,3,4-trifluorophenyl)ethanone (CAS: 1509119-02-1) is classified with less severe irritant hazards (H315: Causes skin irritation; H319: Causes serious eye irritation) . This difference in hazard classification is directly attributed to the presence of the α-bromo ketone, a known lachrymator and tissue irritant, in the target molecule .

Chemical Safety GHS Classification Risk Assessment

Application Scenarios for 2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone


Fluorinated Heterocycle Synthesis via Sequential Derivatization

This compound is the preferred starting material for constructing complex fluorinated heterocyclic libraries where two distinct diversification points are required . As established in Evidence Item 3.1, the presence of dual bromination sites allows chemists to first exploit the highly reactive α-bromo ketone for nucleophilic substitution (e.g., with amines to form aminothiazoles or with thioureas for thiazole formation). Subsequently, the residual 6-position aryl bromide can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce a second point of structural diversity. This sequential strategy enables rapid access to focused compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry, circumventing the need for de novo synthesis of each fully functionalized analog.

Agrochemical Intermediates with Trifluorophenyl Motif

The 2,3,4-trifluorophenyl moiety is a privileged substructure in modern crop protection compounds due to its ability to modulate lipophilicity and metabolic stability [1]. As detailed in Evidence Item 3.2, the reliable commercial availability and consistent purity (95%) of 2416368-70-0 from established vendors such as Apollo Scientific and Fujifilm Wako make it a strategically sound choice for kilo-lab scale-up in agrochemical process research. In contrast, relying on custom synthesis of less accessible intermediates introduces both supply chain risk and batch-to-batch variability that can confound biological assay results. For projects targeting next-generation herbicides or fungicides, procurement of this well-characterized building block ensures reproducible synthetic routes.

Fluorescent Probes and PET Tracers via Aryl Bromide

The 6-position aryl bromide provides a robust handle for late-stage functionalization with radioisotopes or fluorescent tags via cross-coupling methodologies . The corrosive hazard classification (H314) identified in Evidence Item 3.3 underscores the necessity of sourcing this compound from a reputable supplier that provides comprehensive safety documentation and ensures high chemical purity. Impurities or incomplete characterization could lead to failed radiolabeling reactions or the generation of hazardous byproducts. Therefore, for applications in chemical biology and molecular imaging—where reagent purity directly correlates with assay sensitivity and data reproducibility—the documented 95% purity standard and transparent vendor safety data offer a quantifiable procurement advantage over less rigorously characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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